2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile is an organic compound with the molecular formula C9H10N2S It is a heterocyclic compound containing a benzothiophene ring system, which is a sulfur-containing aromatic ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with ammonia or an amine under suitable conditions. For example, the reaction of 4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide can yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is a precursor for the synthesis of various biologically active molecules, including potential pharmaceuticals.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: This compound contains selenium instead of sulfur and has similar chemical properties.
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: This compound has a methyl group at the 6-position, which can influence its reactivity and properties.
Uniqueness
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a nitrile group
Properties
CAS No. |
127981-98-0 |
---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.253 |
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile |
InChI |
InChI=1S/C9H10N2S/c10-5-6-2-1-3-8-7(6)4-9(11)12-8/h4,6H,1-3,11H2 |
InChI Key |
YFSOWLFQPGTDOL-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)SC(=C2)N)C#N |
Synonyms |
Benzo[b]thiophene-4-carbonitrile, 2-amino-4,5,6,7-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.